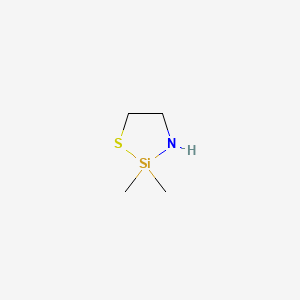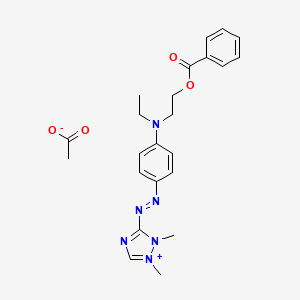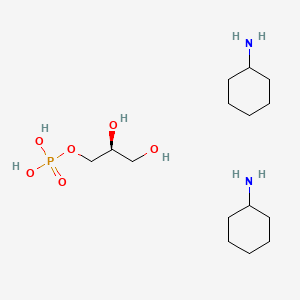
Refractin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vellosine is an alkaloid compound isolated from the trunk bark of Geissospermum vellosii. It crystallizes from hot ethanol in colorless prisms and is dextrorotatory with a specific rotation of +22.8° in chloroform. Vellosine is soluble in most organic solvents but insoluble in water. The salts with mineral acids crystallize as monohydrates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vellosine can be synthesized through the enzymatic reaction involving vellosimine dehydrogenase. This enzyme catalyzes the conversion of 10-deoxysarpagine and NADP+ to vellosimine, NADPH, and H+. The systematic name of this enzyme class is 10-deoxysarpagine:NADP+ oxidoreductase .
Industrial Production Methods: the isolation from natural sources such as Geissospermum vellosii remains a primary method of obtaining this compound .
Análisis De Reacciones Químicas
Types of Reactions: Vellosine undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific conditions and reagents for these reactions are not extensively detailed in the available literature.
Common Reagents and Conditions: Common reagents for the reactions involving vellosine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve standard laboratory procedures for handling alkaloids.
Major Products Formed: The major products formed from the reactions of vellosine depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Vellosine has various scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its potential pharmacological properties, including its effects on the central nervous system. Research has also explored its potential use in treating certain medical conditions, although detailed studies are limited .
Mecanismo De Acción
The mechanism of action of vellosine involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not well-defined, it is believed to exert its effects through modulation of neurotransmitter systems and other biochemical pathways. Further research is needed to elucidate the precise mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds: Vellosine is similar to other alkaloids such as vellosimine and other indole alkaloids. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness: What sets vellosine apart from similar compounds is its specific structural features and the unique biological activities it may possess. Its solubility in organic solvents and crystallization properties also contribute to its distinct characteristics .
Conclusion
Vellosine is a fascinating alkaloid with potential applications in various scientific fields
Propiedades
Número CAS |
2517-52-4 |
|---|---|
Fórmula molecular |
C23H28N2O4 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
methyl 2-formyl-4-methoxy-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3(8),4,6-triene-18-carboxylate |
InChI |
InChI=1S/C23H28N2O4/c1-28-17-6-3-5-15-18(17)25(14-26)23-9-8-21(13-16(23)19(27)29-2)7-4-11-24-12-10-22(15,23)20(21)24/h3,5-6,14,16,20H,4,7-13H2,1-2H3 |
Clave InChI |
NJLKGEGVAFDBDJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1N(C34C25CCN6C5C(CCC6)(CC3)CC4C(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-phenyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12702418.png)
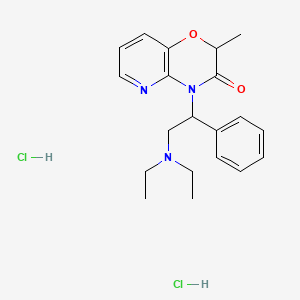

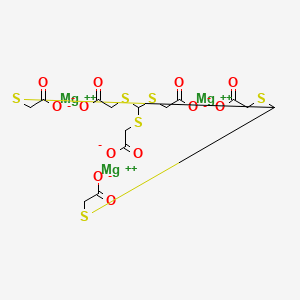
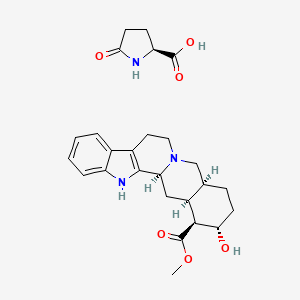

![2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide](/img/structure/B12702462.png)

![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid](/img/structure/B12702477.png)
